N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities . The benzotriazine ring is another important heterocyclic structure, often used in medicinal chemistry for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzotriazine Derivative: The benzotriazine ring can be synthesized through the cyclization of appropriate precursors, often involving the use of hydrazine derivatives and carboxylic acids.
Coupling Reaction: The final step involves coupling the indole and benzotriazine derivatives through a suitable linker, such as an ethyl or butyl chain, using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions:
Oxidation: The indole ring can be oxidized to form oxindole derivatives under the influence of strong oxidizing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and suitable electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Benzotriazine Derivatives: Compounds like benzotriazine-1-oxide and benzotriazine-1-thiol share the benzotriazine ring and are used in similar applications.
Uniqueness
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of indole and benzotriazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C21H20ClN5O2 |
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Molecular Weight |
409.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C21H20ClN5O2/c22-17-6-3-8-19-15(17)10-13-26(19)14-11-23-20(28)9-4-12-27-21(29)16-5-1-2-7-18(16)24-25-27/h1-3,5-8,10,13H,4,9,11-12,14H2,(H,23,28) |
InChI Key |
LUKAKZKPAAPVFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
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